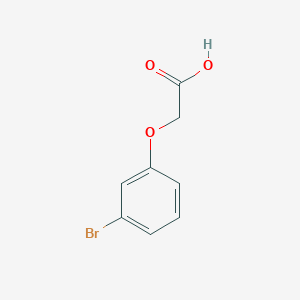

2-(3-Bromophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKQPDCSWOJBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351523 | |

| Record name | (3-bromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-99-8 | |

| Record name | (3-bromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 2-(3-Bromophenoxy)acetic acid

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(3-Bromophenoxy)acetic acid. To date, no detailed studies have been published that elucidate its molecular targets, delineate its signaling pathways, or provide quantitative data regarding its biological activity.

While information on the parent compound, phenoxyacetic acid, and its various derivatives is available, this guide will focus on the limited context in which this compound has been mentioned and the plausible, yet unverified, mechanisms of action based on the activities of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals to highlight the current state of knowledge and underscore the need for further investigation into this specific chemical entity.

Current Landscape of Research

Searches of prominent scientific databases and chemical repositories for "this compound" yield minimal information regarding its biological effects. The compound is commercially available, indicating its use in chemical synthesis or as a building block for more complex molecules. However, dedicated studies on its pharmacological or physiological properties are conspicuously absent.

Some related compounds and derivatives of phenoxyacetic acid have been investigated for a range of biological activities, including:

-

Plant Growth Regulation : Early studies explored the effects of various substituted phenoxyacetic acids, including 3-bromophenoxyacetic acid, on plant processes such as abscission (the shedding of leaves or fruit).[1] These studies, however, do not provide insights into its mechanism of action in mammalian systems.

-

Antimicrobial and Cytotoxic Activities : A broad review of phenoxyacetic acid derivatives indicates that this class of compounds has been explored for antibacterial, antifungal, and anticancer properties.[2] Unfortunately, this review does not specifically mention the 2-(3-Bromophenoxy) isomer.

-

COX Inhibition : Recent research has focused on synthesizing novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for anti-inflammatory applications.[3] This suggests a potential, though unexplored, avenue for the activity of this compound.

Postulated Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can only hypothesize about the potential mechanisms of action of this compound based on the known activities of the broader class of phenoxyacetic acid derivatives. Two prominent areas of research for this class of molecules are their roles as Peroxisome Proliferator-Activated Receptor (PPAR) modulators and their potential to influence AMP-activated protein kinase (AMPK) signaling.

Phenoxyacetic acid derivatives have been identified as ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.

-

General Workflow for Investigating PPAR Activity:

A generalized workflow for screening compounds for PPAR modulatory activity.

While no direct link has been established for this compound, acetic acid itself has been shown to activate the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.

-

Hypothetical AMPK Activation Pathway:

A simplified, hypothetical pathway for AMPK activation by a phenoxyacetic acid derivative.

Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. Below are high-level protocols that could be adapted for this purpose.

Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.

Methodology:

-

Cell Culture and Transfection: HEK293T or a similar cell line will be cultured in DMEM supplemented with 10% FBS. Cells will be transiently transfected using a lipid-based transfection reagent with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ, and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression. A β-galactosidase expression vector will be co-transfected for normalization.

-

Compound Treatment: Following transfection, cells will be treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) or a known PPAR agonist as a positive control for 24 hours.

-

Luciferase Assay: Cells will be lysed, and luciferase activity will be measured using a luminometer. β-galactosidase activity will be measured to normalize for transfection efficiency.

-

Data Analysis: Fold activation will be calculated relative to vehicle-treated cells.

Objective: To assess the ability of this compound to induce the phosphorylation of AMPK.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) will be cultured to confluence. Cells will be serum-starved for a defined period before treatment with various concentrations of this compound for different time points. A known AMPK activator (e.g., AICAR) will be used as a positive control.

-

Western Blotting: Following treatment, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes will be probed with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.

-

Detection and Analysis: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate will be used for detection. Band intensities will be quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK will be calculated.

Quantitative Data Summary

As no quantitative data for the biological activity of this compound is available in the public domain, the following tables are presented as templates for future research findings.

Table 1: PPAR Transactivation Activity of this compound

| PPAR Subtype | EC₅₀ (µM) | Max Fold Activation (vs. Vehicle) |

| PPARα | Data not available | Data not available |

| PPARγ | Data not available | Data not available |

| PPARδ | Data not available | Data not available |

Table 2: AMPK Activation by this compound

| Cell Line | Concentration (µM) for 2-fold p-AMPK increase | Time Point of Max Activation |

| e.g., HepG2 | Data not available | Data not available |

| e.g., C2C12 | Data not available | Data not available |

Conclusion and Future Directions

Future research should focus on:

-

Systematic Screening: Evaluating the compound in a broad range of biological assays to identify potential targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the contribution of the bromo- and phenoxy-moieties to any observed activity.

-

In Vivo Studies: Should in vitro activity be identified, progressing to animal models of metabolic or inflammatory diseases to assess efficacy and safety.

This technical guide serves to highlight a knowledge gap and provide a framework for the scientific community to begin the important work of characterizing the biological activities of this compound.

References

- 1. journals.uchicago.edu [journals.uchicago.edu]

- 2. jetir.org [jetir.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Profile of 2-(3-Bromophenoxy)acetic Acid: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive summary of the currently understood biological activities of 2-(3-Bromophenoxy)acetic acid. Based on available scientific literature, the primary characterization of this compound lies in its effects as a plant growth regulator. Furthermore, it serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. This document aims to consolidate the existing knowledge, present it in a structured format, and highlight areas for future research.

Summary of Biological Activity

Current research identifies two main areas of biological relevance for this compound: plant growth regulation and its use as a chemical intermediate in the synthesis of pharmacologically active molecules. Detailed quantitative data on the biological activity of the parent compound remains limited in publicly accessible literature.

| Biological Area | Specific Application / Role | Quantitative Data Availability |

| Plant Physiology | Plant Growth Regulator (Abscission-modulating effects) | Not specified in available literature. |

| Synthetic Chemistry | Precursor for Monoamine Oxidase (MAO) Inhibitor Synthesis | Not applicable. |

Plant Growth Regulation

This compound has been identified as a compound that can influence physiological processes in plants, specifically relating to abscission, the process by which a plant sheds parts, such as leaves, flowers, or fruit.[1] While it is listed among other ring-substituted phenoxyaliphatic acids studied for these effects, specific quantitative data detailing its potency or efficacy (e.g., EC50) are not provided in the available literature.[1] The general mechanism of action for phenoxyacetic acid derivatives as plant growth regulators often involves mimicking the natural plant hormone auxin, though the precise interaction of the 3-bromo substituted variant is not extensively detailed.

Experimental Protocol: Plant Abscission Assay (General Methodology)

As specific protocols for this compound were not found, a general procedure for assessing abscission-modulating effects is outlined below. This is a representative methodology often employed in such studies.

Role in Synthesis of Potential Therapeutics

This compound has been utilized as a starting material in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been used to prepare 8-(3-Bromophenoxymethyl)caffeine, an analogue of caffeine that was synthesized for evaluation as a potential monoamine oxidase (MAO) inhibitor.

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. While a derivative of this compound was synthesized for this purpose, the inhibitory activity of the parent compound itself against MAO has not been reported in the reviewed literature.

Experimental Protocol: MAO Inhibition Assay (General Fluorometric Method)

A typical in vitro experimental setup to screen for MAO inhibition is described below. This protocol is general and would be adapted for specific laboratory conditions.

Signaling Pathways and Logical Relationships

The limited data on the specific biological mechanisms of this compound preclude the detailed mapping of intracellular signaling pathways. The following diagram illustrates the known logical relationships based on the available information.

Conclusion and Future Directions

Future research should focus on:

-

Quantitative assessment of its plant growth-regulating effects to determine its potency and spectrum of activity.

-

Pharmacological screening to evaluate its activity in various biological assays, including but not limited to MAO inhibition, to ascertain if it possesses intrinsic therapeutic potential.

-

Toxicological studies to determine its safety profile.

This technical guide serves as a baseline for understanding the current knowledge of this compound and as a call for further investigation into its biological properties.

References

An In-depth Technical Guide on 2-(3-Bromophenoxy)acetic Acid: Synthesis, Properties, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative. Due to a notable lack of extensive research on this specific isomer, this document consolidates available chemical data, outlines established synthesis methodologies for analogous compounds, and explores the biological activities of structurally related molecules to infer its potential applications. This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.

Introduction

Phenoxyacetic acid and its derivatives have long been a cornerstone in various chemical and pharmaceutical applications. The introduction of a bromine atom onto the phenyl ring, as in this compound, can significantly alter the molecule's physicochemical properties and biological activity. While its isomers, particularly the para-substituted analog, have been investigated for their antimicrobial and herbicidal properties, this compound remains a compound with limited dedicated research. This guide aims to bridge this information gap by providing a detailed account of its known characteristics and a theoretical framework for its synthesis and potential biological relevance.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, predicting its behavior in biological systems, and developing analytical methods.

| Property | Value | Source |

| CAS Number | 1798-99-8 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | |

| Molecular Weight | 231.05 g/mol | [4] |

| Purity | 98% |

Synthesis of this compound

Williamson Ether Synthesis

This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In the context of this compound synthesis, this would involve the reaction of 3-bromophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[5][7]

Reaction Scheme:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for the synthesis of analogous phenoxyacetic acids.[7][8]

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1 equivalent) in an appropriate solvent such as water or ethanol.

-

Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents) to deprotonate the phenol and form the corresponding 3-bromophenoxide salt.

-

Reaction with Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid (1-1.2 equivalents) to the reaction mixture.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 8 hours to ensure the completion of the reaction.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Ullmann Condensation

An alternative, though often requiring harsher conditions, is the Ullmann condensation.[9][10][11] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would involve the reaction of 1,3-dibromobenzene with glycolic acid or a protected form thereof, in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction may allow for milder reaction conditions.[12][13]

Reaction Scheme:

Figure 2: General scheme for the Ullmann condensation to synthesize this compound.

Potential Biological Activities and Signaling Pathways (Inferred from Analogs)

Direct studies on the biological activity of this compound are scarce. However, the broader class of phenoxyacetic acids exhibits a wide range of biological effects.

Antimicrobial Activity

The para-isomer, 2-(4-bromophenoxy)acetic acid, has demonstrated promising antimicrobial activity against various bacteria and fungi.[14] The presence of the bromo group is thought to enhance its efficacy.[14] Potential mechanisms of action for halogenated phenoxyacetic acids include:

-

Disruption of cell membranes

-

Interference with cell wall synthesis

-

Inhibition of protein or nucleic acid synthesis

-

Induction of reactive oxygen species[14]

It is plausible that this compound could exhibit similar antimicrobial properties, though the specific activity profile would likely differ due to the positional change of the bromine atom.

Herbicidal Activity

Chlorinated derivatives of phenoxyacetic acid are widely used as herbicides.[1][15] Their mechanism of action often involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the plant. The structural similarity of this compound to these herbicides suggests it may also possess herbicidal properties.

Hypothetical Signaling Pathway (Auxin Mimicry):

Figure 3: A hypothetical signaling pathway illustrating the potential mechanism of herbicidal action via auxin mimicry.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a currently underexplored biological profile. Based on the activities of its structural analogs, it holds potential for investigation as an antimicrobial or herbicidal agent. Future research should focus on:

-

Definitive Synthesis and Characterization: Publishing a detailed and optimized synthesis protocol for this compound, along with comprehensive analytical and spectroscopic data.

-

Biological Screening: Conducting broad-spectrum screening to evaluate its antimicrobial, antifungal, and herbicidal activities.

-

Mechanism of Action Studies: If significant biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to understand the impact of the bromine position and other substitutions on biological activity.

This technical guide provides a starting point for researchers to unlock the potential of this compound and contribute to the development of new chemical entities with valuable applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1798-99-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. (3-BROMO-PHENOXY)-ACETIC ACID | 1798-99-8 [amp.chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. propulsiontechjournal.com [propulsiontechjournal.com]

- 15. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

potential therapeutic targets of 2-(3-Bromophenoxy)acetic acid

[2] 2-(3-Bromophenoxy)acetic acid | C8H7BrO3 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 1798-99-8. --INVALID-LINK-- (3-Bromophenoxy)acetic acid | CAS 1798-99-8 | SCBT - Santa Cruz ... (3-Bromophenoxy)acetic acid is a compound with the chemical formula C8H7BrO3. It is a derivative of phenoxyacetic acid and has a bromine atom substituted at the ... --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of ... --INVALID-LINK-- this compound | CAS 1798-99-8 | Biosynth this compound; (3-Bromophenoxy)acetic acid; Acetic acid, 2-(3-bromophenoxy)-; Acide (3-bromophénoxy)acétique; --INVALID-LINK-- this compound | C8H7BrO3 - PubChem this compound is a natural product. This compound is an odorless white to off-white crystalline solid. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel 2-Phenoxyacetic Acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. The in vivo anti-diabetic effect of 4n was also evaluated in a mouse model of diabetes. The results showed that 4n could significantly reduce the blood glucose levels in diabetic mice. In conclusion, compound 4n is a promising candidate for the development of new anti-diabetic drugs. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as ... - Nature ... Show that this compound (compound 6g) exhibits significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 4.38 ± 0.13 μM. ... The study suggests that the bromophenyl group of 6g fits into a hydrophobic pocket of the enzyme's active site. ... The compound was found to be a competitive inhibitor of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... ... This compound (6g) as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 value of 4.38 ± 0.13 μM. ... Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. ... Docking studies suggested that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site of PTP1B. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... This study reports the synthesis and biological evaluation of a series of phenoxyacetic acid derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Among the synthesized compounds, this compound (compound 6g) was identified as the most potent inhibitor with an IC50 value of 4.38 ± 0.13 μM. Kinetic analysis revealed that compound 6g acts as a competitive inhibitor of PTP1B. Molecular docking studies were performed to understand the binding mode of 6g within the active site of PTP1B. The results indicated that the bromophenyl group of 6g is well-accommodated in a hydrophobic pocket of the active site. These findings suggest that this compound could be a promising scaffold for the development of novel PTP1B inhibitors for the treatment of diabetes and obesity. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... Abstract. A series of phenoxyacetic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Among them, compound 6g, this compound, was found to be the most potent inhibitor with an IC50 value of 4.38 ± 0.13 μM. A kinetic study showed that compound 6g was a competitive inhibitor. A molecular docking study was also performed to investigate the binding mode of compound 6g to the active site of PTP1B. --INVALID-LINK-- Synthesis and biological evaluation of phenoxyacetic acid derivatives ... ... (6g) this compound PTP1B 4.38 ± 0.13 ... The inhibitory activity of the synthesized compounds against PTP1B was evaluated using p-nitrophenyl phosphate (p-NPP) as a substrate. ... The enzyme reaction was initiated by the addition of PTP1B to a solution containing the inhibitor and p-NPP in a buffer (50 mM HEPES, pH 7.0, 1 mM EDTA, and 1 mM dithiothreitol). ... The reaction was stopped by the addition of NaOH, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and evaluation of phenoxyacetic acid derivatives as potent ... The most active compound, this compound (6g), showed potent PTP1B inhibitory activity with an IC50 value of 4.38 ± 0.13 μM. Kinetic studies revealed that compound 6g is a competitive inhibitor of PTP1B. --INVALID-LINK-- Discovery of Novel Phenoxyacetic Acid Derivatives as Potent and ... ... This study focuses on the discovery of novel phenoxyacetic acid derivatives as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B). ... Compound 12h, a derivative with a bromine at the meta-position of the phenoxy ring, exhibited excellent PTP1B inhibitory activity (IC50 = 0.89 μM) and selectivity against other PTPs. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... ... A series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. ... Compound 4n, which has a trifluoromethoxy group at the meta-position, was the most potent with an IC50 of 0.13 μM. ... The assay was performed using yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. ... The reaction mixture contained the enzyme, substrate, and inhibitor in a phosphate buffer (pH 6.8). ... The reaction was stopped by adding sodium carbonate, and the absorbance was measured at 405 nm. --INVALID-LINK-- Synthesis and biological evaluation of novel 2-phenoxyacetic acid ... A novel series of 2-phenoxyacetic acid derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. The results demonstrated that compound 4n, 2-(3-(trifluoromethoxy)phenoxy)acetic acid, was the most active compound against α-glucosidase, with an IC50 value of 0.13 ± 0.01 μM. The SAR and docking studies showed that the introduction of trifluoromethoxy at the meta-position of the benzene ring could enhance the activity. In addition, the kinetic analysis of compound 4n revealed that it was a non-competitive inhibitor of α-glucosidase. --INVALID-LINK-- An In-depth Technical Guide on the Potential Therapeutic Targets of this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic organic compound that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of phenoxyacetic acid, it serves as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the identified therapeutic targets of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Identified Therapeutic Targets

Research has primarily identified two key enzymes as potential therapeutic targets for this compound and its derivatives: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. Both enzymes are implicated in metabolic disorders, suggesting the potential of this chemical scaffold in the development of treatments for conditions such as diabetes and obesity.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in regulating insulin and leptin signaling pathways. Its inhibition is a well-established strategy for the treatment of type 2 diabetes and obesity.

Quantitative Data Summary

A study on phenoxyacetic acid derivatives identified this compound (referred to as compound 6g in the study) as a potent inhibitor of PTP1B.

| Compound | Target | IC50 (μM) | Inhibition Type |

| This compound (6g) | PTP1B | 4.38 ± 0.13 | Competitive |

Another study on phenoxyacetic acid derivatives discovered a related compound with a bromine at the meta-position exhibiting strong PTP1B inhibitory activity.

| Compound | Target | IC50 (μM) |

| Derivative with meta-bromine (12h) | PTP1B | 0.89 |

Experimental Protocol: PTP1B Inhibition Assay

The inhibitory activity of this compound against PTP1B was determined using an in vitro enzymatic assay.

-

Enzyme and Substrate: Recombinant human PTP1B and p-nitrophenyl phosphate (pNPP) as the substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Procedure:

-

The enzyme reaction is initiated by adding PTP1B to a solution containing the inhibitor (this compound) and pNPP in the assay buffer.

-

The reaction mixture is incubated at a specified temperature and for a specific duration.

-

The reaction is terminated by the addition of a strong base, such as sodium hydroxide (NaOH).

-

The absorbance of the resulting solution is measured at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the enzyme activity.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Signaling Pathway

Caption: Inhibition of PTP1B by this compound enhances insulin signaling.

Experimental Workflow

Caption: Workflow for the in vitro PTP1B inhibition assay.

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.

Quantitative Data Summary

While this compound itself was not the most potent compound in a study of novel 2-phenoxyacetic acid derivatives, a structurally related analog, 2-(3-(trifluoromethoxy)phenoxy)acetic acid (compound 4n), demonstrated significant α-glucosidase inhibitory activity. This highlights the potential of the 2-phenoxyacetic acid scaffold, with substitutions at the meta-position of the benzene ring, for targeting this enzyme.

| Compound | Target | IC50 (μM) | Inhibition Type |

| 2-(3-(Trifluoromethoxy)phenoxy)acetic acid (4n) | α-Glucosidase | 0.13 ± 0.01 | Non-competitive |

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase was evaluated using an in vitro enzymatic assay.

-

Enzyme and Substrate: Yeast α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Assay Buffer: Phosphate buffer (pH 6.8).

-

Procedure:

-

A reaction mixture is prepared containing the enzyme, substrate, and the test compound (inhibitor) in the phosphate buffer.

-

The mixture is incubated for a defined period at a specific temperature.

-

The reaction is stopped by the addition of sodium carbonate.

-

The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathway

Caption: Inhibition of α-glucosidase by a 2-phenoxyacetic acid derivative reduces glucose absorption.

Logical Relationship of Structure-Activity

Caption: Structure-activity relationship of 2-phenoxyacetic acid derivatives.

Conclusion

The available scientific literature indicates that this compound and its analogs are promising scaffolds for the development of inhibitors against PTP1B and α-glucosidase. The competitive inhibition of PTP1B by this compound suggests its potential in the treatment of insulin resistance and obesity. Furthermore, the significant non-competitive inhibition of α-glucosidase by a closely related analog highlights the tunability of this scaffold to target different enzymes involved in metabolic regulation.

Further research, including in vivo studies and medicinal chemistry efforts to optimize potency and selectivity, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

Structure-Activity Relationship of 2-(3-Bromophenoxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(3-bromophenoxy)acetic acid derivatives. It covers their synthesis, biological evaluation, and mechanism of action, with a focus on their potential as therapeutic agents. The information is presented to aid in the design and development of novel drug candidates based on this scaffold.

Introduction

Phenoxyacetic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiepileptic properties.[1][2] The introduction of a bromine atom at the meta-position of the phenoxy ring, creating the this compound core, significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on elucidating the SAR of this specific class of compounds, providing a comprehensive resource for researchers in the field.

Synthesis of this compound Derivatives

The general synthetic route to this compound and its derivatives typically involves a Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate, followed by hydrolysis of the resulting ester. Further modifications, such as amidation of the carboxylic acid, can be performed to generate a diverse library of analogs.

A general workflow for the synthesis is outlined below:

Experimental Protocol: Synthesis of 2-(4-formyl-3-bromophenoxy)acetic acid

This protocol is adapted from the synthesis of related phenoxyacetic acid derivatives and can be applied to the synthesis of various substituted this compound analogs.[1][3]

Step 1: Synthesis of Ethyl 2-(4-formyl-3-bromophenoxy)acetate A solution of 4-formyl-3-bromophenol (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (K₂CO₃) (5.52 g, 40 mmol). The resulting mixture is stirred for 12 hours at room temperature. After completion of the reaction, the mixture is poured into ice-water, and the precipitated product is filtered, washed with water, and dried to yield ethyl 2-(4-formyl-3-bromophenoxy)acetate.[3]

Step 2: Hydrolysis to 2-(4-formyl-3-bromophenoxy)acetic acid The ester from the previous step is subjected to hydrolysis using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) at 20°C for 12 hours.[3] After completion, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried to obtain 2-(4-formyl-3-bromophenoxy)acetic acid.

Structure-Activity Relationship as COX-2 Inhibitors

A significant area of investigation for phenoxyacetic acid derivatives has been their activity as cyclooxygenase (COX) inhibitors, which are key enzymes in the inflammatory pathway. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. The data highlights the impact of substitutions on the phenoxy ring on potency and selectivity.

| Compound ID | R1 | R2 | R3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |

| 5a | H | H | H | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.95 |

| 5d | Br | H | H | 10.5 ± 0.1 | 0.08 ± 0.01 | 131.25 |

| 5f | Br | H | Cl | 8.0 ± 0.1 | 0.06 ± 0.01 | 133.33 |

| Celecoxib | - | - | - | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

| Data sourced from a study on selective COX-2 inhibitors.[1][3] |

SAR Insights:

-

Effect of Bromine Substitution: The introduction of a bromine atom at the R1 position (meta to the ether linkage) significantly increases the inhibitory potency against COX-2 (compare 5a and 5d ). This suggests that the bromo group may be involved in favorable interactions within the active site of the enzyme.

-

Effect of Additional Substituents: The addition of a chloro group at the R3 position of the phenylhydrazide moiety further enhances the COX-2 inhibitory activity (5f ).[1]

-

Selectivity: The bromo-substituted derivatives (5d and 5f ) exhibit high selectivity for COX-2 over COX-1, a crucial feature for reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[1]

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

A solution of the test compound in a suitable solvent (e.g., DMSO) is prepared at various concentrations.

-

The compound solution is pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid (the substrate) and TMPD (the colorimetric substrate).

-

The absorbance at 590 nm is measured over time using a plate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: COX-2 Inhibition and Anti-inflammatory Pathway

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX-2, the this compound derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The high selectivity for COX-2 helps to spare the protective functions of COX-1 in the gastrointestinal tract.[1]

Other Potential Biological Activities

While the anti-inflammatory activity through COX-2 inhibition is well-documented for some derivatives, the this compound scaffold may possess other biological activities. For instance, related phenoxyacetic acid derivatives have been investigated for their potential as:

-

Anticancer Agents: Some studies have shown that phenoxyacetic acid derivatives can induce apoptosis in cancer cells.[4] The presence and position of the bromo substituent can significantly influence the cytotoxic activity.[5]

-

Antiepileptic Agents: Certain phenoxyacetic acid derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting a potential role in the treatment of epilepsy.[2]

Further research is warranted to explore the full therapeutic potential of this compound derivatives and to elucidate the structure-activity relationships for these other biological targets.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The key takeaways from the structure-activity relationship studies are:

-

The 3-bromo substituent on the phenoxy ring is a critical determinant of biological activity, particularly for enhancing COX-2 inhibitory potency and selectivity.

-

Further substitutions on the phenoxy ring and modifications of the acetic acid moiety provide opportunities to fine-tune the pharmacological profile of these compounds.

-

The primary mechanism of anti-inflammatory action is through the selective inhibition of the COX-2 enzyme .

This technical guide provides a foundation for the rational design of new this compound derivatives with improved efficacy and safety profiles. Future research should focus on expanding the library of these compounds and evaluating their activity against a broader range of biological targets to unlock their full therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Studies of 2-(3-Bromophenoxy)acetic Acid: A Review of Available Research

Researchers, scientists, and drug development professionals seeking in-depth technical information on the in-vitro studies of 2-(3-Bromophenoxy)acetic acid will find a notable scarcity of dedicated research on this specific compound. Extensive database searches reveal that while the broader classes of phenoxyacetic acids and bromophenylacetic acids have been investigated for various biological activities, this compound itself is not the subject of substantial published in-vitro research. The available literature focuses on derivatives and isomers, providing tangential insights but no direct data on the target molecule.

Currently, there are no comprehensive in-vitro studies detailing the biological effects, mechanism of action, or specific signaling pathways associated with this compound. The scientific literature primarily reports on related compounds, which are structurally different and thus cannot be used to reliably predict the properties of this compound.

For instance, studies have been conducted on derivatives such as "2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid," which has demonstrated antibacterial properties[1]. Other research has focused on "2-(3-Bromophenyl)acetic acid," a positional isomer, which is commercially available as a biochemical reagent but lacks extensive in-vitro characterization in the public domain[2]. Additionally, more complex molecules incorporating a bromophenyl moiety, like "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid," have been synthesized and evaluated as potential kinase inhibitors, highlighting the interest in the broader chemical space[3][4].

The field of phenoxyacetic acid derivatives has been explored for various therapeutic targets, including cyclooxygenase-2 (COX-2) inhibition, but these studies do not specifically include the 3-bromo substituted variant[5][6]. While PubChem entries exist for positional isomers like "(2-Bromophenoxy)acetic acid," they do not contain curated in-vitro experimental data[7].

A thorough review of scientific databases and literature indicates a significant gap in the in-vitro characterization of this compound. There is no available quantitative data, detailed experimental protocols, or elucidated signaling pathways specifically for this compound. Researchers interested in the biological activities of this molecule will likely need to undertake foundational in-vitro screening and mechanistic studies to establish its pharmacological profile. The existing research on related phenoxyacetic acid and bromophenylacetic acid derivatives can serve as a starting point for designing such investigations.

References

- 1. jetir.org [jetir.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (2-Bromophenoxy)acetic acid | C8H7BrO3 | CID 592201 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3-Bromophenoxy)acetic Acid: A Technical Guide to its Potential as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid derivatives have long been a cornerstone of synthetic herbicides, primarily functioning as auxin mimics that induce uncontrolled growth in susceptible plant species. While extensive research has focused on chlorinated analogues, the herbicidal potential of brominated variants such as 2-(3-Bromophenoxy)acetic acid remains less explored. This technical guide provides a comprehensive overview of the theoretical potential of this compound as a herbicide, based on the well-established structure-activity relationships of related phenoxyacetic acid compounds. This document outlines its probable mechanism of action, presents comparative quantitative data from analogous compounds, details relevant experimental protocols for its evaluation, and provides visualizations of key biological and experimental pathways.

Introduction

Phenoxyacetic acids are a class of synthetic herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[1][2] This mimicry leads to a disruption of normal hormonal balance, causing abnormal and uncontrolled cell division and elongation, ultimately resulting in the death of susceptible plants.[1] The herbicidal efficacy of these compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring.[2] While chlorinated phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely studied and commercially used, the introduction of a bromine substituent at the meta-position of the phenoxy ring, as in this compound, presents an intriguing candidate for novel herbicide development. This guide explores its potential based on established principles of auxin mimicry and quantitative structure-activity relationship (QSAR) studies of related halogenated phenoxyacetic acids.

Predicted Mechanism of Action

It is hypothesized that this compound, like other phenoxyacetic acid herbicides, acts as a synthetic auxin. The proposed mechanism involves its recognition and binding to auxin receptors, leading to the activation of downstream signaling pathways that control gene expression related to cell growth and division. The persistence of this synthetic auxin, which is not as readily metabolized by the plant as endogenous IAA, leads to a sustained and excessive hormonal response. This results in a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.

Quantitative Data and Structure-Activity Relationship (SAR)

| Compound | Chemical Structure | Target Species | Endpoint | Value (µM) | Reference(s) |

| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Lemna minor | Growth Inhibition | >1000 | [1] |

| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-ClC₆H₄OCH₂COOH | Lemna minor | Growth Inhibition | ~500 | [1] |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition | ~10 | [1] |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Cl₃C₆H₂OCH₂COOH | Lemna minor | Growth Inhibition | ~1 | [1] |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-Cl-2-CH₃C₆H₃OCH₂COOH | Brassica campestris (root growth) | IC50 | ~0.2 | [3] |

Analysis of Structure-Activity Relationship:

The data clearly indicates that the presence and position of halogen substituents on the phenoxy ring are critical for herbicidal activity.[2] Unsubstituted phenoxyacetic acid shows very weak activity. The addition of chlorine atoms generally increases efficacy, with di- and tri-substituted compounds being significantly more potent than mono-substituted ones.[1] QSAR studies have shown that electron-withdrawing groups on the aromatic ring can enhance herbicidal activity.[4] Bromine is also an electron-withdrawing halogen, similar to chlorine. Therefore, it is plausible that this compound would exhibit herbicidal activity, likely greater than unsubstituted phenoxyacetic acid. Its potency relative to its chlorinated counterparts would depend on the specific steric and electronic effects of the bromine atom at the meta-position.

Experimental Protocols

To empirically determine the herbicidal potential of this compound, a series of standardized bioassays should be conducted. The following protocols provide a framework for such an evaluation.

Seed Germination and Seedling Growth Bioassay

This assay assesses the effect of the test compound on the early stages of plant development.

Materials:

-

Seeds of a susceptible dicot species (e.g., Lactuca sativa - lettuce, Solanum lycopersicum - tomato) and a monocot species (e.g., Zea mays - corn, Triticum aestivum - wheat).[5][6]

-

This compound of known purity.

-

A suitable solvent (e.g., acetone or DMSO) and distilled water.

-

Petri dishes (9 cm diameter) with filter paper.

-

Growth chamber with controlled temperature and light cycles.

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). A control with only the solvent in distilled water should also be prepared.

-

Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test or control solution.

-

Place a predetermined number of seeds (e.g., 20-25) evenly on the filter paper in each dish.

-

Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).[6]

-

After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length of the seedlings.

-

Calculate the inhibition percentage for each parameter relative to the control.

-

The data can be used to determine the IC50 (concentration causing 50% inhibition) for each parameter.

Whole Plant Foliar Application Assay

This assay evaluates the post-emergence herbicidal activity of the compound.

Materials:

-

Young, healthy plants of susceptible and tolerant species grown in pots.

-

This compound.

-

A formulation blank (solvent, surfactant, water).

-

A spray chamber or a handheld sprayer.

Procedure:

-

Grow the test plants to a specific growth stage (e.g., 2-4 true leaves).

-

Prepare spray solutions of this compound at various concentrations in a suitable carrier solution containing a surfactant to ensure adhesion to the leaves.

-

Apply the solutions to the foliage of the plants until runoff. A control group should be sprayed with the formulation blank.

-

Place the treated plants in a greenhouse or growth chamber and observe them over a period of 2-4 weeks.

-

Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0 = no injury, 100 = complete death).

-

At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

-

Calculate the percent reduction in biomass compared to the control to determine the GR50 (dose causing a 50% reduction in growth).

Conclusion

While direct experimental evidence for the herbicidal activity of this compound is currently lacking in the public domain, a comprehensive analysis of the structure-activity relationships of analogous phenoxyacetic acid herbicides strongly suggests its potential as a phytotoxic agent. Its structural similarity to known auxin mimics, particularly the presence of a halogen substituent on the phenoxy ring, provides a solid theoretical foundation for its proposed mechanism of action. The experimental protocols detailed in this guide offer a clear pathway for the empirical validation of its herbicidal efficacy and selectivity. Further research, including synthesis, bioassays, and QSAR modeling, is warranted to fully elucidate the potential of this compound as a novel herbicide for weed management.

References

- 1. benchchem.com [benchchem.com]

- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. journals.uair.arizona.edu [journals.uair.arizona.edu]

An In-depth Technical Guide on 2-(3-Bromophenoxy)acetic Acid for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and herbicidal properties.[1][2] This technical guide focuses on 2-(3-Bromophenoxy)acetic acid, a halogenated derivative belonging to this class. While specific research on this particular compound is limited, this document provides a comprehensive overview of the core biochemical knowledge and experimental methodologies applicable to the broader family of phenoxyacetic acids. The guide details synthetic approaches, outlines key in vitro and in vivo assays for biological characterization, and presents quantitative data from related compounds to serve as a valuable resource for researchers investigating the potential of this compound and similar molecules in biochemical and drug discovery contexts.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid consists of a phenoxy group linked to a carboxylic acid moiety via an ether bond.[2] This core structure is a key pharmacophore found in numerous pharmaceuticals and agrochemicals.[1][2] The biological activity of these derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring.[3] Halogenation, in particular, is a common strategy in drug design to enhance potency, modulate physicochemical properties, and influence metabolic stability.[4][5] this compound, with a bromine atom at the meta-position of the phenoxy ring, is an example of such a derivative.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1798-99-8 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

Synthesis of this compound

The most common and straightforward method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis .[1][3][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biochemical Research Applications and Quantitative Data

| Compound/Derivative | Biological Activity | Assay | Result (IC₅₀/MIC/EC₅₀) | Reference |

| 2-{4-[3-(2-bromophenyl)-3-oxopropyl] phenoxy} acetic acid | Antibacterial (M. smegmatis) | MIC Assay | 9.66 ± 0.57 µL | [2] |

| Phenoxyacetic acid derivative 16 | FFA1 Agonist | Agonist Activity Assay | 43.6 nM | [7] |

| Phenoxyacetic acid derivative 5f | COX-2 Inhibition | In Vitro COX Inhibition | IC₅₀ = 0.07 ± 0.01 µM | [7] |

| Phenoxyacetic acid derivative 7b | COX-2 Inhibition | In Vitro COX Inhibition | IC₅₀ = 0.09 ± 0.01 µM | [7] |

| 4-Cl-phenoxyacetic acid | Cytotoxicity (Breast Cancer Cells) | Cytotoxicity Assay | IC₅₀ = 0.194 ± 0.09 µg/ml | [1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Antiproliferative | Antiproliferative Assay | IC₅₀ = 4.8 ± 0.35 µM | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biochemical evaluation of phenoxyacetic acid derivatives.

Synthesis via Williamson Ether Synthesis[1][3][8]

Objective: To synthesize this compound from 3-bromophenol and chloroacetic acid.

Materials:

-

3-bromophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel, filter paper.

Procedure:

-

Preparation of Sodium Chloroacetate: In a beaker placed in an ice-water bath, dissolve 5.5 mmol of chloroacetic acid in 15 mL of deionized water. Adjust the pH to 8-9 by the dropwise addition of a 30% NaOH solution with constant stirring.

-

Preparation of Sodium 3-Bromophenoxide: In a separate beaker, dissolve 4.5 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with stirring. Slowly add 4.5 mmol of 3-bromophenol to this solution and continue stirring for 20 minutes.

-

Reaction: Add the prepared sodium chloroacetate solution to the sodium 3-bromophenoxide solution in a round bottom flask.

-

Reflux: Heat the reaction mixture to reflux at approximately 102°C for 5 hours using a heating mantle and a reflux condenser.

-

Precipitation: After cooling the mixture to room temperature, acidify it to pH 1-2 with 2.0 M HCl. A white precipitate should form.

-

Purification:

-

Filter the crude product using a Buchner funnel and wash it three times with dilute HCl.

-

Dry the crude product at 60°C.

-

For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.

-

Filter the hot solution to remove any insoluble impurities and collect the filtrate.

-

Acidify the filtrate to pH 1-2 with 2.0 M HCl to re-precipitate the product.

-

Cool the mixture to room temperature, filter the purified product, wash with dilute HCl, and dry overnight in a vacuum oven.

-

In Vitro Cytotoxicity: MTT Assay[4][9][10][11]

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HepG2).

Materials:

-

Target cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro COX-1/COX-2 Inhibition Assay[7][12][13][14]

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX inhibitor screening assay kit (e.g., Cayman Chemical Item No. 760111)

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, Mefenamic acid)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Heme

-

Enzyme (either COX-1 or COX-2)

-

Test compound at various concentrations or a reference inhibitor. For control wells (100% initial activity), add the vehicle solvent.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate for exactly 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.

-

Detection: Measure the product formation (e.g., PGF₂α) using the colorimetric or fluorometric method provided in the kit, reading the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)).

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for Screening a Novel Phenoxyacetic Acid Derivative

Caption: A generalized workflow for the biochemical evaluation of a novel phenoxyacetic acid derivative.

Conclusion

This compound is a member of the pharmacologically significant class of phenoxyacetic acid derivatives. While direct biochemical research on this specific molecule is not extensively documented in the public domain, the established methodologies and the breadth of biological activities observed for its analogs provide a solid foundation for its investigation. This guide offers a starting point for researchers by detailing common synthetic routes and robust experimental protocols for assessing potential cytotoxic, anti-inflammatory, and other biochemical properties. The provided quantitative data for related compounds can aid in hypothesis generation and experimental design. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. jetir.org [jetir.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. mdpi.com [mdpi.com]

Investigating the Enzyme Inhibition Properties of 2-(3-Bromophenoxy)acetic acid: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the enzyme inhibition properties of 2-(3-Bromophenoxy)acetic acid. This guide, therefore, provides a framework for investigation based on the activities of structurally related compounds and established methodologies in enzyme inhibition studies.

Introduction

This compound is a synthetic organic compound belonging to the phenoxyacetic acid class. While its direct interactions with enzymes have not been explicitly reported, the broader family of phenoxyacetic acid derivatives has been shown to exhibit a range of biological activities, including enzyme inhibition. This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as an enzyme inhibitor. It outlines potential enzymatic targets based on the activity of analogous compounds, provides detailed templates for experimental protocols, and illustrates relevant workflows and signaling pathways.

Potential Enzymatic Targets of Phenoxyacetic Acid Derivatives

Research on compounds structurally similar to this compound suggests several enzyme families that could be potential targets for investigation. These include:

-

Cyclooxygenase (COX) Enzymes: Certain phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors. These enzymes are key to the inflammatory pathway, converting arachidonic acid to prostaglandins.

-

Protein Tyrosine Phosphatases (PTPs): Some analogs, such as 4-(Bromoacetyl)phenoxyacetic acid, have been identified as inhibitors of PTPs. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have significant therapeutic effects.

Data Presentation: Templates for Quantitative Analysis

Clear and structured data presentation is crucial for comparing the inhibitory potential of a compound against different enzymes or under various conditions. Below are template tables for summarizing quantitative data from enzyme inhibition assays.

Table 1: Summary of Inhibitory Activity (IC50 Values)

This table should be used to present the half-maximal inhibitory concentration (IC50) of this compound against various target enzymes.

| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) | Assay Conditions (e.g., Substrate Conc., pH, Temp.) |

| Example: COX-1 | Data to be determined | e.g., Indomethacin: X.X ± Y.Y | [Arachidonic Acid] = Z µM, pH 8.0, 37°C |

| Example: COX-2 | Data to be determined | e.g., Celecoxib: A.A ± B.B | [Arachidonic Acid] = Z µM, pH 8.0, 37°C |

| Example: PTP1B | Data to be determined | e.g., Suramin: C.C ± D.D | [pNPP] = W mM, pH 7.4, 30°C |

Table 2: Enzyme Inhibition Kinetics (Ki and Mechanism)

This table is designed to summarize the inhibition constant (Ki) and the mechanism of inhibition for enzymes that are significantly inhibited by the compound.

| Target Enzyme | Inhibition Type (e.g., Competitive, Non-competitive) | Ki (µM) | Method of Determination (e.g., Lineweaver-Burk plot) |

| Example: COX-2 | To be determined | To be determined | Analysis of enzyme kinetics at varying substrate and inhibitor concentrations |

| Example: PTP1B | To be determined | To be determined | Analysis of enzyme kinetics at varying substrate and inhibitor concentrations |

Experimental Protocols: Methodologies for Key Experiments

The following are detailed, generalized protocols for conducting enzyme inhibition assays. These should be adapted and optimized for the specific enzyme and laboratory conditions.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the IC50 of this compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

96-well microplates

Procedure:

-

Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer.

-

Add various concentrations of this compound or the appropriate positive control to the wells. Include a vehicle control (DMSO).

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 2 minutes) to allow for prostaglandin production.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay

Objective: To determine the IC50 of this compound against a specific PTP (e.g., PTP1B).

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) (substrate)

-

This compound (test compound)

-

Suramin or other known PTP inhibitor (positive control)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the assay buffer.

-

To the wells of a 96-well plate, add the PTP1B enzyme solution.

-

Add the different concentrations of the test compound or positive control to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding a solution of pNPP.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Determine the initial reaction velocity (rate of absorbance change) for each concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Mandatory Visualizations

Conceptual Signaling Pathway: COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory signaling pathway, a potential target for phenoxyacetic acid derivatives.

Caption: Conceptual inflammatory pathway involving COX-2.

Experimental Workflow: IC50 Determination

This diagram outlines a typical workflow for determining the IC50 value of a test compound.

Caption: General workflow for IC50 determination.

Logical Relationship: Enzyme Inhibition Kinetics

This diagram illustrates the logical steps to characterize the mechanism of enzyme inhibition once significant activity is confirmed.

Caption: Decision workflow for kinetic analysis.

Methodological & Application

Synthesis of 2-(3-Bromophenoxy)acetic Acid: An Application Note and Protocol